![molecular formula C23H22N2O3S B4184989 N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide
Overview
Description
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide, also known as CT-3, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. CT-3 is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but lacks the psychotropic effects associated with THC.
Mechanism of Action
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide acts on the endocannabinoid system, which plays a role in regulating several physiological processes, including pain sensation, mood, and appetite. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide binds to the CB2 receptor, which is primarily expressed in immune cells, and has been shown to have anti-inflammatory effects. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide also acts on other targets, including TRPA1 and TRPV1 receptors, which are involved in pain sensation.
Biochemical and Physiological Effects
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to have several biochemical and physiological effects. In animal models, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to reduce pain sensitivity and inflammation. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in models of neurodegenerative diseases. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide is that it lacks the psychotropic effects associated with THC, making it a potentially safer alternative for therapeutic use. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells, making it a potentially useful tool for studying the immune system. However, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide is relatively new, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Future Directions
There are several potential future directions for research on N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide. One area of interest is the development of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide-based therapies for pain management, particularly in the context of chronic pain. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide may have potential applications in the treatment of neurodegenerative diseases and cancer. Further research is also needed to fully understand the pharmacological properties and potential therapeutic applications of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide.
Scientific Research Applications
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been studied for its potential therapeutic applications in several areas, including pain management, neurodegenerative diseases, and cancer. In preclinical studies, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to have analgesic effects in animal models of acute and chronic pain. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-4-17(15-8-6-5-7-9-15)22(26)25-23-18(13-24)19(14-29-23)16-10-11-20(27-2)21(12-16)28-3/h5-12,14,17H,4H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUTYZRFKHBJKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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